molecular formula C28H29NO4S B129711 阿索西芬 CAS No. 182133-25-1

阿索西芬

货号 B129711
CAS 编号: 182133-25-1
分子量: 475.6 g/mol
InChI 键: MCGDSOGUHLTADD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Arzoxifene Description and Clinical Efficacy

Arzoxifene is a selective estrogen receptor modulator (SERM) that has been investigated for its therapeutic potential in various conditions, including breast cancer, osteoporosis, and endometrial cancer. Clinical studies have demonstrated its efficacy in treating locally advanced or metastatic breast cancer, with a notable response rate in tamoxifen-sensitive patients and a well-tolerated safety profile . Additionally, arzoxifene has shown promise in the prevention and treatment of osteoporosis in postmenopausal women, significantly increasing bone mineral density without adverse effects on the uterus and endometrium . Its potential as a chemoprevention agent for breast cancer has also been explored, with biomarker modulation suggesting a favorable side effect profile and reasonable candidacy for further study .

Synthesis Analysis

Arzoxifene has been synthesized as a benzothiophene estrogen agonist/antagonist and has been developed for various therapeutic applications. Its synthesis involves complex organic chemistry techniques to create a molecule that can selectively modulate estrogen receptors .

Molecular Structure Analysis

The molecular structure of arzoxifene includes a benzothiophene core, which is essential for its SERM activity. It has a potent estrogen antagonist effect in mammary and uterine tissue while acting as an estrogen agonist to maintain bone density and lower serum cholesterol .

Chemical Reactions Analysis

Arzoxifene's chemical reactions within the body involve binding to estrogen receptors, where it exhibits both agonist and antagonist properties depending on the target tissue. This dual action is a hallmark of SERMs and is critical for their therapeutic effects and side effect profiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of arzoxifene contribute to its bioavailability and pharmacokinetics. As an orally active compound, it has been formulated for daily administration, with studies typically using a 20 mg dose to balance efficacy and safety .

Case Studies and Clinical Trials

Several clinical trials have been conducted to evaluate the efficacy and safety of arzoxifene. In a Phase II study, arzoxifene was effective in treating advanced or metastatic breast cancer, with minimal toxicity observed . The FOUNDATION study revealed that arzoxifene increased bone mineral density in postmenopausal women, with a neutral effect on breast density and no evidence of endometrial hyperplasia or carcinoma . In the context of endometrial cancer, arzoxifene demonstrated a high response rate with minimal toxicity, suggesting its potential as a therapeutic agent . Moreover, arzoxifene has been combined with other agents, such as the rexinoid LG 100268, showing synergistic effects in the prevention and treatment of breast cancer . Lastly, a randomized, blinded trial indicated that arzoxifene reduced the incidence of vertebral fractures and invasive breast cancer in postmenopausal women .

科学研究应用

乳腺癌化学预防

阿索西芬(Arzoxifene)被确定为乳腺癌潜在的化学预防药物,展示出显著的生物标志物调节作用。在临床试验中,它显示出血清胰岛素样生长因子(IGF)-I和IGF-I:IGF结合蛋白-3比值的降低,以及乳腺组织增殖指数的减少。这些发现表明其作为乳腺癌化学预防药物的有效性(Fabian et al., 2004)

实验模型中的化学预防

阿索西芬已被证明是预防大鼠乳腺癌的高效药物,在大鼠模型中表现出比侧雌酚更强的效力。其缺乏子宫增生效应表明与他莫昔芬相比发展子宫内膜癌的风险较低,表明其作为癌症预防中更安全的替代品的潜力(Suh et al., 2001)

对骨折和浸润性乳腺癌的影响

在绝经后妇女中,阿索西芬已显示出减少椎体骨折和浸润性乳腺癌累积发生率的作用。这些结果表明其在处理骨质疏松症和降低乳腺癌风险方面具有双重潜力,呈现出多方面的治疗应用(Cummings et al., 2011)

氧化代谢的调节

阿索西芬的生物利用度和效力,特别是其代谢物形式,可以归因于其影响氧化代谢的结构调节。这一特性增强了其在激素替代疗法和乳腺癌治疗中的临床应用(Qin et al., 2009)

骨密度和子宫内膜效应

观察到阿索西芬显著增加绝经后妇女的骨密度,对子宫和子宫内膜没有影响。这表明其在骨质疏松症治疗中的效用,同时减轻对生殖健康的风险(Bolognese et al., 2009)

子宫内膜癌治疗

研究表明,阿索西芬可能是子宫内膜癌的有效一线药物,尽管在他莫昔芬暴露后作为二线药物的作用似乎有限。这突显了其在特定癌症治疗场景中的潜在应用(Dardes et al., 2001)

与他莫昔芬的比较分析

阿索西芬与他莫昔芬在抑制依赖雌激素的乳腺癌生长方面进行了比较,显示出类似的功效。这种比较对于了解其作为乳腺癌治疗替代品的潜力至关重要(Detre et al., 2003)

子宫内膜癌疗法

Ⅰ期和Ⅱ期试验表明,阿索西芬在转移性或复发性子宫内膜癌中具有显著活性,并且具有良好的安全性。这些发现表明其作为这种癌症的治疗选择的潜力(Burke & Walker, 2003)

乳腺X线密度

研究显示,阿索西芬与高风险妇女相比,显著降低乳腺X线密度,表明其在降低乳腺癌风险中的作用(Kimler et al., 2006)

乳腺癌剂量选择

阿索西芬在乳腺癌治疗中的Ⅱ期研究有助于选择最佳的每日剂量,展示了其在不同水平上的有效性和耐受性,从而为临床应用提供信息(Buzdar et al., 2003)

安全和危害

Arzoxifene should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

未来方向

Despite early promise as the “ideal SERM”, results from a phase III trial have relegated arzoxifene to research in breast cancer prevention and osteoporosis treatment .

属性

IUPAC Name

2-(4-methoxyphenyl)-3-[4-(2-piperidin-1-ylethoxy)phenoxy]-1-benzothiophen-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29NO4S/c1-31-22-8-5-20(6-9-22)28-27(25-14-7-21(30)19-26(25)34-28)33-24-12-10-23(11-13-24)32-18-17-29-15-3-2-4-16-29/h5-14,19,30H,2-4,15-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCGDSOGUHLTADD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)O)OC4=CC=C(C=C4)OCCN5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10171255
Record name Arzoxifene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10171255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

475.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Arzoxifene is a selective estrogen receptor modulator (SERM) which antagonizes estrogen in mammary and uterine tissue, but acts as an estrogen receptor agonist in bone tissue. Arzoxifene reduces bone loss and risk of osteoperosis and decreases serum cholesterol.
Record name Arzoxifene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06249
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Arzoxifene

CAS RN

182133-25-1
Record name Arzoxifene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=182133-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arzoxifene [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182133251
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arzoxifene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06249
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Arzoxifene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10171255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ARZOXIFENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E569WG6E60
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Arzoxifene
Reactant of Route 2
Reactant of Route 2
Arzoxifene
Reactant of Route 3
Reactant of Route 3
Arzoxifene
Reactant of Route 4
Reactant of Route 4
Arzoxifene
Reactant of Route 5
Arzoxifene
Reactant of Route 6
Reactant of Route 6
Arzoxifene

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。